![molecular formula C11H12BrN3O B2957126 N-(5-bromopyridin-2-yl)-2-[methyl(prop-2-yn-1-yl)amino]acetamide CAS No. 1355618-98-2](/img/structure/B2957126.png)
N-(5-bromopyridin-2-yl)-2-[methyl(prop-2-yn-1-yl)amino]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-bromopyridin-2-yl)-2-[methyl(prop-2-yn-1-yl)amino]acetamide, also known as BAY 41-2272, is a chemical compound that has been synthesized and studied for its potential use in scientific research. This compound has shown promise in various applications, including as a vasodilator and as a tool for studying cyclic guanosine monophosphate (cGMP) signaling pathways.
Mécanisme D'action
N-(5-bromopyridin-2-yl)-2-[methyl(prop-2-yn-1-yl)amino]acetamide 41-2272 works by activating soluble guanylate cyclase (sGC), an enzyme that produces cGMP in response to nitric oxide (NO) signaling. This leads to an increase in cGMP levels, which in turn leads to vasodilation and other physiological effects.
Biochemical and Physiological Effects:
This compound 41-2272 has been shown to have various biochemical and physiological effects, including vasodilation, inhibition of platelet aggregation, and relaxation of smooth muscle cells. These effects are mediated by the activation of sGC and subsequent increase in cGMP levels.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(5-bromopyridin-2-yl)-2-[methyl(prop-2-yn-1-yl)amino]acetamide 41-2272 in lab experiments is its specificity for sGC, which allows for the selective activation of cGMP signaling pathways. However, one limitation is that this compound 41-2272 has a relatively short half-life, which may limit its usefulness in certain experiments.
Orientations Futures
There are several potential future directions for research involving N-(5-bromopyridin-2-yl)-2-[methyl(prop-2-yn-1-yl)amino]acetamide 41-2272. One area of interest is its potential use in treating cardiovascular diseases, such as hypertension and heart failure. Additionally, this compound 41-2272 may have applications in treating other conditions, such as pulmonary hypertension and erectile dysfunction. Further research is also needed to fully understand the mechanisms underlying its effects on cGMP signaling pathways and to develop more potent and selective sGC activators.
Méthodes De Synthèse
The synthesis of N-(5-bromopyridin-2-yl)-2-[methyl(prop-2-yn-1-yl)amino]acetamide 41-2272 involves several steps, including the reaction of 2-bromo-5-chloropyridine with methyl propiolate to form 2-bromo-5-(prop-2-yn-1-yloxy)pyridine. This intermediate is then reacted with methylamine to form N-(5-bromo-2-pyridyl)-N-methylprop-2-yn-1-amine, which is subsequently reacted with ethyl chloroacetate to form N-(5-bromo-2-pyridyl)-2-(methylprop-2-ynylamino)acetamide. Finally, this compound is hydrolyzed to form this compound 41-2272.
Applications De Recherche Scientifique
N-(5-bromopyridin-2-yl)-2-[methyl(prop-2-yn-1-yl)amino]acetamide 41-2272 has been used in various scientific research applications, including as a vasodilator and as a tool for studying cGMP signaling pathways. In one study, this compound 41-2272 was found to induce vasodilation in rat coronary arteries, suggesting its potential use in treating cardiovascular diseases. Additionally, this compound 41-2272 has been used to study cGMP signaling pathways in various cell types, including smooth muscle cells and platelets.
Propriétés
IUPAC Name |
N-(5-bromopyridin-2-yl)-2-[methyl(prop-2-ynyl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3O/c1-3-6-15(2)8-11(16)14-10-5-4-9(12)7-13-10/h1,4-5,7H,6,8H2,2H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWZTVDCELOCED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#C)CC(=O)NC1=NC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

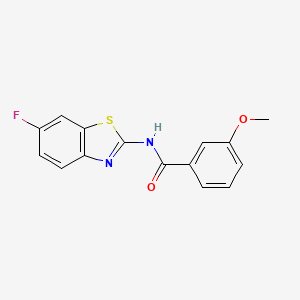

![2-[4-(3-Hydroxypyrrolidin-1-yl)piperidin-1-yl]pyridine-4-carbonitrile](/img/structure/B2957046.png)
![1-(4-{3-[4-(4-Chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one](/img/structure/B2957048.png)
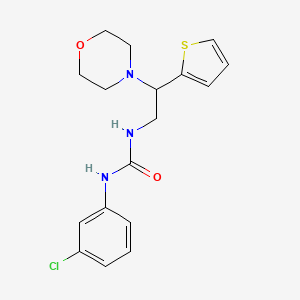

![(E)-N-[(5,6-Difluoro-1H-indol-3-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2957053.png)
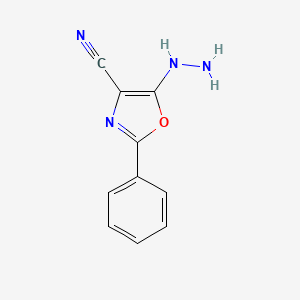
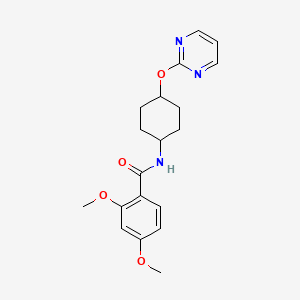
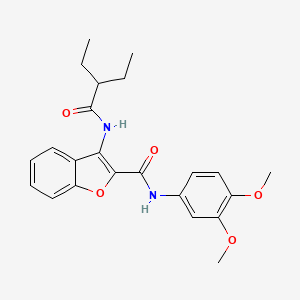
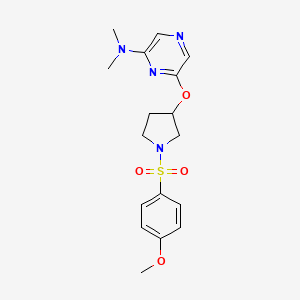
![(2Z)-8-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(pyridin-4-ylmethylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one](/img/structure/B2957061.png)
![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(4-methylphenoxy)acetamide](/img/structure/B2957062.png)
![Methyl 4-({[(6-thien-2-ylpyridazin-3-yl)thio]acetyl}amino)benzoate](/img/structure/B2957063.png)